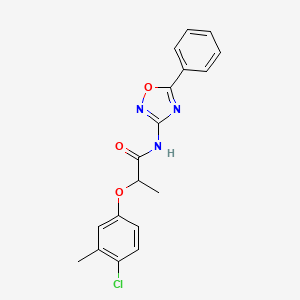![molecular formula C18H12BrN5O2 B11323290 7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11323290.png)
7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a bromine atom, a tetrazole ring, and a benzoxepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxepine core This can be achieved through cyclization reactions involving appropriate precursorsThe tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The tetrazole ring and benzoxepine core may play key roles in these interactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-benzoxepine-4-carboxamide: Lacks the tetrazole ring.
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide: Lacks the bromine atom.
7-Bromo-N-phenyl-1-benzoxepine-4-carboxamide: Lacks the tetrazole ring.
Uniqueness
The presence of both the bromine atom and the tetrazole ring in 7-BROMO-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOXEPINE-4-CARBOXAMIDE makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H12BrN5O2 |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
7-bromo-N-[3-(tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H12BrN5O2/c19-14-4-5-17-13(9-14)8-12(6-7-26-17)18(25)21-15-2-1-3-16(10-15)24-11-20-22-23-24/h1-11H,(H,21,25) |
InChI Key |
GGBQUTPZDLLZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B11323214.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11323217.png)
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11323225.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323226.png)
![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323234.png)
![3-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11323236.png)
![dimethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11323248.png)

![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11323264.png)

![4-(benzylsulfanyl)-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323283.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11323285.png)
![1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine](/img/structure/B11323288.png)
